

A Technical Guide to Uridine-13C9,15N2: Applications and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the utilization of **Uridine-13C9,15N2**, a stable isotope-labeled analog of uridine. This document provides an overview of its commercial availability, detailed experimental protocols for its application in metabolic labeling and as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.

Commercial Availability of Uridine-13C9,15N2 and its Analogs

Uridine-13C9,15N2 and its phosphorylated derivatives are critical reagents for a variety of research applications. Several reputable suppliers offer these compounds with high isotopic and chemical purity. The following table summarizes the offerings from key commercial vendors.



Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Formulation
Sigma- Aldrich	Uridine- 13C9,15N2 5'- triphosphate disodium salt solution	772078	≥98 atom % 13C, ≥98 atom % 15N	≥95% (CP)	100 mM in 5mM Tris HCI/H2O
Cambridge Isotope Laboratories, Inc.	Uridine·H ₂ O (¹³ C ₉ , 98%; ¹⁵ N ₂ , 96-98%)	CNLM-3809	98% (13C), 96-98% (15N)	>95%	Solid
Uridine 5'- triphosphate, ammonium salt (13C9, 99%; 15N2, 98%)	CNLM-4271	99% (13C), 98% (15N)	>90% (in solution)	Solution	
Uridine 5'- monophosph ate, lithium salt (U- ¹³ C ₉ , 98%; U- ¹⁵ N ₂ , 96-98%)	CNLM-3805- SL	98% (13C), 96-98% (15N)	>95% (in solution)	Solution	_
MedChemEx press	Uridine- 13C9,15N2	HY-B1449S	Not specified	Not specified	Solid
Uridine 5'- monophosph ate- 13C9,15N2 disodium	HY- W013175S	Not specified	Not specified	Solid	
Uridine 5'- diphosphate-	HY-113359S	Not specified	Not specified	Solid	-



13C9,15N2 dilithium					_
Uridine triphosphate- 13C9,15N2 dilithium	HY-128045S	Not specified	Not specified	Solid	
Simson Pharma Limited	Uridine 13C,15N2	Not specified	Not specified	Certificate of Analysis provided	Solid
Benchchem	Uridine-13C9, 15N2-5 triphosphate sodi U	B15073227	Not specified	Not specified	Not specified

Experimental ProtocolsIn Vitro Transcription for Labeled RNA Synthesis

This protocol describes the use of **Uridine-13C9,15N2**-5'-triphosphate for the synthesis of isotopically labeled RNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

- Linearized DNA template with a T7 promoter
- Uridine-13C9,15N2-5'-triphosphate (UTP-13C9,15N2) solution
- ATP, CTP, GTP solutions (high purity)
- T7 RNA Polymerase
- Transcription Buffer (10x)
- RNase Inhibitor
- DNase I (RNase-free)



- Nuclease-free water
- RNA purification kit or reagents for phenol:chloroform extraction and ethanol precipitation

Procedure:

 Reaction Setup: At room temperature, assemble the following components in a nucleasefree microcentrifuge tube. The reaction can be scaled as needed.

Component	Volume (for 20 µL reaction)	Final Concentration	
Nuclease-free water	to 20 μL		
10x Transcription Buffer	2 μL	1x	
ATP, CTP, GTP mix	2 μL	2.5 mM each	
UTP-13C9,15N2	Variable (e.g., 2 μL of 25 mM stock)	2.5 mM	
Linearized DNA template	1 μg	50 ng/μL	
RNase Inhibitor	1 μL		
T7 RNA Polymerase	2 μL		

- Incubation: Mix the components gently and incubate at 37°C for 2-4 hours. For short transcripts, the incubation time can be extended.
- DNase Treatment (Optional): To remove the DNA template, add 1 μ L of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
- RNA Purification: Purify the labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol precipitation.
- Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be assessed by denaturing agarose gel electrophoresis.



Uridine-13C9,15N2 as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of **Uridine-13C9,15N2** as an internal standard (IS) for the accurate quantification of unlabeled (light) uridine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Uridine-13C9,15N2 (IS) stock solution of known concentration
- · Unlabeled Uridine standard for calibration curve
- Biological samples (e.g., plasma, cell extracts)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water (LC-MS grade)
- LC-MS/MS system with a suitable C18 column

Procedure:

- Sample Preparation:
 - Thaw biological samples on ice.
 - To 50 μ L of each sample, standard, and blank, add a fixed amount of the **Uridine-13C9,15N2** internal standard solution (e.g., 10 μ L of a 1 μ g/mL solution).
 - Precipitate proteins by adding 200 μL of cold acetonitrile.
 - Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.



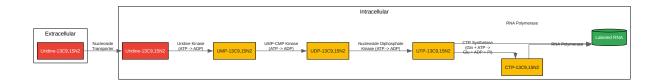
- \circ Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Chromatography:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A suitable gradient to separate uridine from other matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitor the following MRM transitions (masses may need to be optimized for your specific instrument):
 - Uridine (Light): Precursor ion [M+H]+ m/z 245.1 → Product ion m/z 113.1
 - Uridine-13C9,15N2 (Heavy IS): Precursor ion [M+H]+ m/z 256.1 → Product ion m/z 120.1
- Data Analysis:
 - Integrate the peak areas for both the light uridine and the heavy internal standard.
 - Calculate the ratio of the peak area of the light uridine to the peak area of the heavy internal standard.



- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of uridine in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations Pyrimidine Salvage Pathway

The following diagram illustrates the pyrimidine salvage pathway, highlighting the entry point of exogenously supplied **Uridine-13C9,15N2**. This pathway is crucial for the metabolic labeling of RNA.



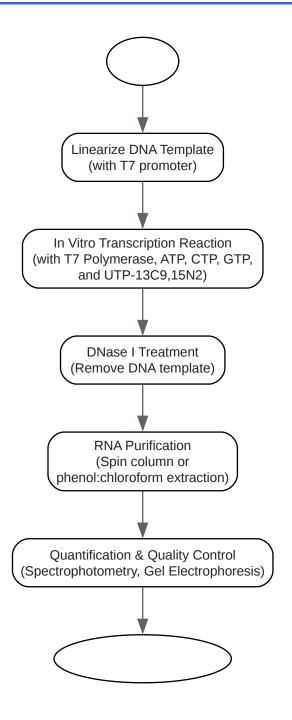
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Caption: Pyrimidine salvage pathway showing the incorporation of **Uridine-13C9,15N2**.

Experimental Workflow for In Vitro Transcription

This diagram outlines the key steps in the experimental workflow for synthesizing isotopically labeled RNA using in vitro transcription.





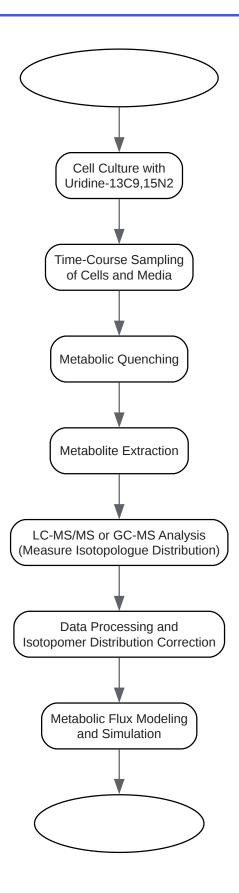
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Caption: Workflow for labeled RNA synthesis via in vitro transcription.

Workflow for Metabolic Flux Analysis using Uridine-13C9,15N2

This diagram depicts a generalized workflow for conducting a metabolic flux analysis experiment using **Uridine-13C9,15N2** as a tracer.





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Caption: Experimental workflow for metabolic flux analysis with **Uridine-13C9,15N2**.



 To cite this document: BenchChem. [A Technical Guide to Uridine-13C9,15N2: Applications and Methodologies for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369034#commercial-suppliers-of-uridine-13c9-15n2]

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